![molecular formula C10H8N2O2 B2568113 4-Pyrimidin-2-yloxyphenol CAS No. 102194-72-9](/img/structure/B2568113.png)
4-Pyrimidin-2-yloxyphenol
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Overview
Description
4-Pyrimidin-2-yloxyphenol is a chemical compound with the molecular formula C10H8N2O2. Pyrimidine derivatives, including 4-Pyrimidin-2-yloxyphenol, have been found to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy . Computational tools can also be used to investigate their molecular and electronic behavior .Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions. For instance, an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol has been used in the synthesis of pyrimidine derivatives .Scientific Research Applications
- Pyrimidines, including 4-Pyrimidin-2-yloxyphenol, have been investigated for their anti-inflammatory activities . They inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and certain interleukins. These effects make them potential candidates for managing inflammatory conditions.
Anti-Inflammatory Effects
Future Directions
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 4-pyrimidin-2-yloxyphenol, have been known to exhibit a range of pharmacological effects including anti-inflammatory activities . They have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
For instance, some pyrimidine derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into prostaglandins .
Biochemical Pathways
For instance, they have been found to inhibit the production of prostaglandin E2, a vital inflammatory mediator .
Pharmacokinetics
For instance, the pKa values of pyrimidine derivatives have been documented in both basic and acidic media, which can influence their absorption and distribution .
Result of Action
For instance, some pyrimidine derivatives have been found to inhibit cellular microtubule polymerization, leading to cell cycle arrest or induction of cell death across multiple cell lines .
properties
IUPAC Name |
4-pyrimidin-2-yloxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-2-4-9(5-3-8)14-10-11-6-1-7-12-10/h1-7,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMMNZXCLZUIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrimidin-2-yloxy)phenol |
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